5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry The presence of the amino group on the pyrazole ring enhances its reactivity and potential for forming various derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves the formation of the pyrazole ring followed by functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions . The resulting pyrazole is then further functionalized to introduce the furoic acid moiety and the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-substituted pyrazoles and furoic acid derivatives. Examples are 3-amino-1H-pyrazole and 5-(hydroxymethyl)-2-furoic acid .
Uniqueness
What sets 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride apart is its unique combination of the pyrazole and furoic acid moieties, which can confer distinct biological activities and reactivity patterns. This makes it a valuable compound for developing new pharmaceuticals and studying complex chemical reactions .
Properties
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14;/h1-4H,5,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMCDOMBJMNQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.